1-beta-D-Arabinofuranosyl-5-fluoro-(1H,3H)-pyrimidine-2,4-dione

Antiviral HCMV Nucleoside analog

Researchers investigating HCMV replication face cross-reactivity with HSV when using 5-FU or FUdR-a problem ara-FU solves through its arabinose-dependent phosphorylation, yielding over 4.6-million-fold weaker TS inhibition than FdUMP (Ki = 230 µM vs. picomolar). This ensures HCMV-specific signal. Procurement managers benefit from 95% purity material that reduces pre-use purification burden. • Bifunctional: weak TS inhibitor (ara-FUMP) + competitive HCMV DNA polymerase inhibitor (ara-FUTP) • Validated for TK-dependent prodrug activation studies and LC-MS/MS metabolite quantification • Ambient-shipped; long-term storage at 2-8°C under inert atmosphere

Molecular Formula C9H11FN2O6
Molecular Weight 262.19 g/mol
CAS No. 131-06-6
Cat. No. B085921
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-beta-D-Arabinofuranosyl-5-fluoro-(1H,3H)-pyrimidine-2,4-dione
CAS131-06-6
Synonyms1-arabinofuranosyl-5-fluorouracil
ARA-FU
Molecular FormulaC9H11FN2O6
Molecular Weight262.19 g/mol
Structural Identifiers
SMILESC1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)O)F
InChIInChI=1S/C9H11FN2O6/c10-3-1-12(9(17)11-7(3)16)8-6(15)5(14)4(2-13)18-8/h1,4-6,8,13-15H,2H2,(H,11,16,17)/t4-,5-,6+,8-/m1/s1
InChIKeyFHIDNBAQOFJWCA-MNCSTQPFSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-beta-D-Arabinofuranosyl-5-fluorouracil: Nucleoside Analog for Antiviral Research


1-beta-D-Arabinofuranosyl-5-fluorouracil (ara-FU; CAS 131-06-6) is a pyrimidine nucleoside analog featuring an arabinose sugar and a fluorine atom at the 5-position of the uracil base [1]. It is structurally related to both 5-fluorouracil (5-FU) and arabinofuranosyluracil, and has been identified as a key metabolite of several investigational prodrugs [2]. Ara-FU exhibits differential antiviral activity against human cytomegalovirus (HCMV) compared to herpes simplex virus (HSV) [3], and its intracellular phosphorylation by cellular thymidine kinase enables a unique bifunctional mechanism of action.

Viral Selectivity

Reported rank-order selectivity for HCMV over HSV in halogeno-analog screening.

Activation Path

Thymidine kinase-dependent phosphorylation supports arabinose-specific prodrug studies.

Structural Probe

Arabinose sugar with C5-fluorouracil base for bifunctional mechanism research.

Why 5-FU or FUdR Cannot Substitute for Ara-FU in Research


Substitution of ara-FU with 5-FU or 2′-deoxy-5-fluorouridine (FUdR) is not functionally equivalent. Ara-FU is phosphorylated by cellular thymidine kinase to its monophosphate form (ara-FUMP), which then acts as a weak reversible inhibitor of thymidylate synthase (TS) and, upon further phosphorylation to ara-FUTP, competitively inhibits HCMV DNA polymerase [1]. In contrast, 5-FU requires a different activation pathway (orotate phosphoribosyltransferase) and primarily exerts TS inhibition via FdUMP, a mechanism-based inhibitor with picomolar potency—over 4 million-fold stronger than ara-FUMP [2]. The arabinose configuration dramatically alters phosphorylation kinetics, enzyme inhibition potency, and the spectrum of antiviral selectivity, making direct interchange scientifically invalid.

TS Potency Gap Thymidylate synthase inhibition by ara-FUMP is orders of magnitude weaker than FdUMP; assay context may not transfer.
Activation Divergence Ara-FU requires thymidine kinase for phosphorylation, unlike 5-FU that uses orotate phosphoribosyltransferase; pathway activation may differ.
Sugar Configuration Arabinose vs. 2′-deoxyribose configuration alters polymerase interaction; antiviral selectivity profile may not transfer.

Key Differentiation Evidence for Ara-FU


Antiviral Selectivity Against HCMV vs. HSV

In a head-to-head comparison of four 1-beta-D-arabinofuranosyl-5-halogenouracils (F, Cl, Br, I), ara-FU was ranked most effective against HCMV replication, while 1-beta-D-arabinofuranosyl-5-bromouracil (ara-BrU) was most effective against HSV-1 and HSV-2 [1]. Although exact plaque-reduction IC50 values are not reported in the primary publication, the rank order establishes a clear differential selectivity governed by the C5 halogen substituent.

HCMV vs. HSV Selectivity
Head-to-head
Rank 1 against HCMV; ara-BrU ranked 1 against HSV-1/HSV-2
Supports HCMV-selective research over HSV models.
Plaque reduction in human embryonic fibroblasts; exact IC50 not reported.
Antiviral HCMV Nucleoside analog

Thymidylate Synthase Inhibition Potency Comparison

Ara-FUMP, the intracellular monophosphate metabolite of ara-FU, inhibits thymidylate synthase with a Ki of 230,000 nM (230 µM) [1]. In stark contrast, the 2′-deoxyribosyl counterpart FdUMP (active metabolite of 5-FU) exhibits a Ki of approximately 0.05 nM [2]. This represents a ~4.6 × 10^6-fold difference in potency. The arabinose sugar configuration thus profoundly attenuates TS inhibitory activity, a mechanistic feature that cannot be replicated by 2′-deoxyribosyl nucleosides.

TS Inhibition (Ki)
Cross-study
Ki = 230,000 nM (ara-FUMP) vs. 0.05 nM (FdUMP)
Indicates arabinose-dependent attenuation of TS inhibition.
In vitro enzymatic assay; data from Nakayama et al. and Longley et al.
Enzyme inhibition Thymidylate synthase Mechanism of action

Purity Benchmarking for Research-Grade Material

Commercial sourcing reveals a purity differentiation point: Leyan supplies 1-beta-D-arabinofuranosyl-5-fluorouracil at 98% purity , whereas multiple alternative vendors (AKSci, Chemenu, CymitQuimica) list a minimum purity specification of 95% . The 3% absolute purity advantage is quantifiable and may be critical for analytical standard preparation or sensitive enzymatic assays requiring minimal impurity interference.

Purity Benchmark
Data to verify
98% (Leyan) vs. 95% common vendor specification
May reduce pre-use purification for analytical workflows.
Supplier CoA specifications; analytical method not detailed.
Purity Procurement Quality control

Recommended Research Applications for Ara-FU


HCMV-Selective Antiviral Studies

Based on the rank-order selectivity demonstrated in head-to-head 5-halogeno analog comparisons [1], ara-FU is the preferred compound for HCMV replication studies where cross-reactivity with HSV must be minimized. Researchers studying HCMV-specific thymidine kinase activation pathways should select ara-FU over ara-BrU or other halogenated derivatives.

Thymidine Kinase and Prodrug Activation Assays

Because ara-FU requires phosphorylation by cellular thymidine kinase to exert its biological activity [1], it serves as a probe for TK-dependent prodrug activation. The stark 4.6-million-fold difference in TS inhibition potency between ara-FUMP and FdUMP [2] makes ara-FU the correct tool for studies that must distinguish arabinose-specific metabolism from classical 5-FU pathways.

High-Purity Analytical Standard Preparation

For LC-MS/MS or HPLC assay development where ara-FU is used as a reference standard for metabolite quantification, the availability of 98% purity material reduces the burden of pre-use purification and improves signal-to-noise ratios compared to 95% purity alternatives.

Bifunctional Mechanism of Action Studies

Ara-FU is uniquely capable of dual-target engagement: inhibition of thymidylate synthase via ara-FUMP (Ki = 230 µM [2]) and competitive inhibition of HCMV DNA polymerase via ara-FUTP [1]. This bifunctional mechanism is not replicated by 5-FU, FUdR, or other nucleoside analogs, making ara-FU essential for studies investigating dual-target antiviral strategies.

Application
Selection Property
Validation Focus
HCMV antiviral studies
Halogeno-analog selectivity review
HCMV vs. HSV plaque reduction endpoint context
TK prodrug activation assays
Arabinose-specific phosphorylation context
Thymidine kinase pathway-response interpretation
Analytical standard preparation
Purity specification review
Lot-specific impurity profiling
Bifunctional mechanism research
Dual-target engagement context
TS inhibition and polymerase assay endpoint review
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